An In-depth Technical Guide to (S)-2,6-Dimethylchroman-4-one: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to (S)-2,6-Dimethylchroman-4-one: Synthesis, Characterization, and Therapeutic Potential
Introduction
The chroman-4-one scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active natural products and synthetic compounds.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This technical guide provides a comprehensive overview of a specific enantiomer, (S)-2,6-Dimethylchroman-4-one, tailored for researchers, scientists, and drug development professionals. This document delves into its chemical and physical properties, provides a detailed protocol for its asymmetric synthesis, offers an in-depth analysis of its spectroscopic characteristics, and explores its potential therapeutic applications and mechanisms of action.
Physicochemical and Molecular Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. This section details the key molecular and physical characteristics of (S)-2,6-Dimethylchroman-4-one.
Molecular Formula and Weight
The chemical formula and molecular weight of (S)-2,6-Dimethylchroman-4-one are foundational parameters for all subsequent analytical and stoichiometric calculations.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | [4] |
| Molecular Weight | 176.21 g/mol | [4] |
Physical Properties
The physical state and solubility of a compound are critical for its handling, formulation, and biological absorption. While experimental data for some properties of (S)-2,6-Dimethylchroman-4-one are limited, data from closely related isomers and predictions provide valuable insights.
| Property | Value | Source |
| Appearance | Crystalline solid (for the 2,6-isomer) | [4] |
| Melting Point | Not available | |
| Boiling Point | 305.3 ± 42.0 °C at 760 mmHg (Predicted) | [4] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ether, and ethyl acetate. | [4] |
Asymmetric Synthesis
The stereochemistry of a chiral molecule is paramount in determining its biological activity. The asymmetric synthesis of (S)-2,6-Dimethylchroman-4-one is crucial for obtaining the enantiomerically pure compound for pharmacological evaluation. A well-established method involves an intramolecular Mitsunobu cyclization as the key step.[5]
Synthetic Workflow
The following diagram outlines the multi-step synthesis of (S)-2,6-Dimethylchroman-4-one, starting from commercially available materials.
Caption: Asymmetric synthesis of (S)-2,6-Dimethylchroman-4-one.
Detailed Experimental Protocol
This protocol is based on the successful asymmetric synthesis reported in the literature.[5]
Step 1: (R)-3-(tert-Butyldimethylsilyloxy)-N-methoxy-N-methylbutanamide
-
To a stirred suspension of N,O-dimethylhydroxylamine hydrochloride in dichloromethane at 0°C under a nitrogen atmosphere, add trimethylaluminum dropwise.
-
Stir the reaction mixture for 20 minutes.
-
Add a solution of ethyl (R)-3-(tert-butyldimethylsilyloxy)butyrate in dichloromethane.
-
Stir the mixture at room temperature overnight.
-
Quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Step 2: (R)-1-(2-Hydroxy-5-methylphenyl)-3-(tert-butyldimethylsilyloxy)butan-1-one
-
To a stirred solution of 2-bromo-4-methylphenol in ether at 0°C under a nitrogen atmosphere, add n-butyllithium dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Cool the solution to -78°C and add the product from Step 1 in ether dropwise.
-
Allow the solution to warm to room temperature over 2 hours.
-
Quench the reaction by the dropwise addition of saturated aqueous ammonium chloride.
-
Extract the product, dry the organic layer, and purify by flash chromatography.
Step 3: (R)-3-Hydroxy-1-(2-hydroxy-5-methylphenyl)butan-1-one
-
To a stirred solution of the product from Step 2 in a mixture of THF and water, add p-toluenesulfonic acid.
-
Heat the solution to 55°C for 12 hours.
-
Cool the reaction and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry, and evaporate the solvent.
-
Purify the residue by flash chromatography.
Step 4: (S)-2,6-Dimethylchroman-4-one
-
To a solution of the product from Step 3 in THF at 0°C, add triphenylphosphine and diethyl azodicarboxylate (DEAD).
-
Stir the reaction mixture, allowing it to proceed to completion.
-
Concentrate the mixture and purify the residue by flash chromatography to yield the final product.
Spectroscopic Characterization
The structural elucidation and confirmation of synthesized (S)-2,6-Dimethylchroman-4-one rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H NMR (400 MHz, CDCl₃): [5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| 1.48 | d | 3H | 6 | 2-CH₃ |
| 2.28 | s | 3H | - | 6-CH₃ |
| 2.62-2.65 | m | 2H | - | H-3 |
| 4.50-4.56 | m | 1H | - | H-2 |
| 6.84 | d | 1H | 8.5 | H-8 |
| 7.26 | d | 1H | 8.5 | H-7 |
| 7.65 | s | 1H | - | H-5 |
¹³C NMR (100 MHz, CDCl₃): [5]
| Chemical Shift (δ, ppm) | Assignment |
| 20.31 | 6-CH₃ |
| 20.91 | 2-CH₃ |
| 44.57 | C-3 |
| 74.15 | C-2 |
| 117.58 | C-8 |
| 120.34 | C-4a |
| 126.43 | C-5 |
| 130.53 | C-6 |
| 136.97 | C-7 |
| 159.69 | C-8a |
| 192.66 | C-4 (C=O) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (S)-2,6-Dimethylchroman-4-one exhibits characteristic absorption bands.[5]
| Wavenumber (cm⁻¹) | Assignment |
| 1682 | C=O (ketone) stretching |
| 1621 | C=C (aromatic) stretching |
| 1576 | C=C (aromatic) stretching |
The strong absorption band at 1682 cm⁻¹ is indicative of the conjugated ketone carbonyl group.[6] The bands at 1621 and 1576 cm⁻¹ are characteristic of the aromatic ring vibrations.
Mass Spectrometry (MS)
Proposed Fragmentation Pathway:
Caption: Potential anti-inflammatory mechanism via p38 MAPK inhibition.
Analytical Methods for Quality Control
For drug development and manufacturing, robust analytical methods are essential to ensure the chemical and enantiomeric purity of the active pharmaceutical ingredient.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers. [8]The development of a chiral HPLC method for (S)-2,6-Dimethylchroman-4-one would likely involve screening a variety of chiral stationary phases (CSPs), such as those based on cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD). [8] A general approach to chiral HPLC method development would include:
-
Column Screening: Test a selection of broad-spectrum chiral columns.
-
Mobile Phase Optimization: Evaluate different mobile phase compositions, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). For basic compounds, the addition of a small amount of an amine (e.g., diethylamine) may be necessary, while for acidic compounds, an acid (e.g., trifluoroacetic acid) can improve peak shape and resolution. [8]3. Flow Rate and Temperature Optimization: Fine-tune the flow rate and column temperature to achieve optimal separation and analysis time. Lower flow rates often improve chiral separations. [9]
Chiral Gas Chromatography (GC)
Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile compounds. [10]The use of capillary columns coated with derivatized cyclodextrins as chiral stationary phases is common. [11]
Safety and Toxicology
While specific toxicological data for (S)-2,6-Dimethylchroman-4-one is not available, general safety precautions for chromanone derivatives should be observed. Some related compounds are classified as causing skin and eye irritation and may cause respiratory irritation. [12][13]Therefore, appropriate personal protective equipment, such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is recommended to handle it in a well-ventilated area or a fume hood. [14]
Conclusion
(S)-2,6-Dimethylchroman-4-one is a chiral molecule belonging to the promising class of chroman-4-ones. This in-depth technical guide has provided a comprehensive overview of its physicochemical properties, a detailed protocol for its asymmetric synthesis, and a thorough analysis of its spectroscopic characteristics. While specific biological data for this enantiomer is still emerging, the known activities of related chromanones suggest significant therapeutic potential, particularly in the areas of oncology, inflammation, and infectious diseases. The information presented herein serves as a valuable resource for researchers and professionals in drug discovery and development, providing a solid foundation for further investigation and optimization of this intriguing molecule.
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